(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N5O2S/c1-34-18-5-6-19-20(13-18)35-23(29-19)32-8-2-3-16(15-32)22(33)31-11-9-30(10-12-31)21-7-4-17(14-28-21)24(25,26)27/h4-7,13-14,16H,2-3,8-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUPTAXXXIGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that integrates multiple functional groups, making it of significant interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, based on diverse research findings.
Structural Overview
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Known for its potential pharmacological properties.
- Piperidine and piperazine rings : Enhance the compound's ability to interact with biological targets.
The molecular formula is with a molecular weight of 437.6 g/mol .
1. Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains. For example, thiazole derivatives have demonstrated efficacy against Candida species and other pathogens .
| Compound | Activity | Reference |
|---|---|---|
| 6-Methoxybenzo[d]thiazole | Antimicrobial | |
| Trifluoromethyl derivatives | Broad-spectrum antimicrobial |
2. Anticancer Activity
Compounds containing indole and thiazole moieties are often associated with anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cells require further investigation but show promise based on related compounds .
| Compound | Mechanism | Reference |
|---|---|---|
| Benzothiazole derivatives | Induce apoptosis in cancer cells | |
| Indole derivatives | Cell cycle arrest |
3. Neuropharmacological Effects
Given the presence of piperidine in its structure, this compound may influence neurotransmitter systems, potentially offering neuroprotective effects. Research on similar compounds has indicated their ability to modulate neurotransmitter release and receptor activity, which could be beneficial in treating neurological disorders .
Case Studies
Several studies highlight the biological activity of compounds related to (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone:
- Antimicrobial Efficacy : A study demonstrated that a related thiazole derivative exhibited significant inhibition against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .
- Anticancer Potential : In vitro studies showed that thiazole-based compounds could effectively reduce the viability of breast cancer cells by inducing apoptosis, indicating a pathway for therapeutic development .
- Neuroprotective Properties : Research on piperidine derivatives indicated their potential to protect neuronal cells from glutamate-induced excitotoxicity, highlighting their role in neuroprotection .
The mechanism by which (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone exerts its biological effects likely involves:
- Binding to specific receptors or enzymes, modulating their activity.
- Interfering with metabolic pathways associated with disease progression.
Further research is needed to elucidate these mechanisms fully.
Scientific Research Applications
Reaction Conditions
Common reagents include:
- Solvents : Dimethylformamide (DMF), dichloromethane (DCM)
- Catalysts : Various bases such as triethylamine or potassium carbonate may be used to facilitate reactions.
Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development:
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation, particularly through its interaction with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDK activity, the compound may induce cell cycle arrest and apoptosis in cancer cells, leading to potential therapeutic applications in oncology.
Antimicrobial Properties
Compounds with similar structures have been associated with antimicrobial effects, suggesting that this compound may also possess activity against various bacterial strains. The presence of both piperidine and thiazole moieties is often linked to enhanced antimicrobial efficacy.
Neurological Effects
Given its structural features, there is potential for this compound to interact with neurotransmitter systems, possibly affecting mood and cognition. Initial studies suggest implications for treating neurological disorders, although further research is necessary to elucidate these effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds structurally similar to (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone:
- Anticancer Efficacy : A study demonstrated that derivatives containing methoxybenzothiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to this scaffold can enhance anticancer properties .
- Antimicrobial Activity : Research on thiazole derivatives has shown promising results against resistant bacterial strains, indicating that similar compounds could be effective in combating infections .
- Neuropharmacological Studies : Investigations into piperazine derivatives have highlighted their potential for modulating neurotransmitter systems, paving the way for new treatments for neurodegenerative diseases .
Preparation Methods
Benzo[d]thiazole Ring Construction
The 6-methoxybenzo[d]thiazole core is synthesized via a modified Hantzsch thiazole synthesis:
- Starting material : 4-Methoxy-2-aminothiophenol reacts with cyanogen bromide (BrCN) in ethanol under reflux to form 6-methoxybenzo[d]thiazol-2-amine.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the amine to 2-chloro-6-methoxybenzo[d]thiazole (yield: 78–85%).
Characterization :
Piperidine Substitution
The chloro group at position 2 undergoes nucleophilic substitution with piperidin-3-ylmethanol:
- Reaction : 2-Chloro-6-methoxybenzo[d]thiazole reacts with piperidin-3-ylmethanol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours.
- Product : 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-ylmethanol (yield: 65–72%).
Optimization :
Synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine
Pyridine-Piperazine Coupling
- Starting material : 2-Chloro-5-(trifluoromethyl)pyridine reacts with piperazine in tert-amyl alcohol at 120°C for 24 hours.
- Catalyst : Palladium acetate (Pd(OAc)₂) and Xantphos enhance coupling efficiency (yield: 88–92%).
Characterization :
Methanone Bridge Formation
Oxidation of Piperidine-Methanol Intermediate
The alcohol group in 1-(6-methoxybenzo[d]thiazol-2-yl)piperidin-3-ylmethanol is oxidized to a ketone:
Amide Coupling with Piperazine Fragment
The ketone undergoes nucleophilic acyl substitution with 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine:
- Activation : The ketone is converted to an acid chloride using thionyl chloride (SOCl₂).
- Coupling : Reacted with piperazine in dichloromethane (DCM) with triethylamine (Et₃N) as a base at room temperature for 6 hours.
- Yield : 60–68% after purification via silica gel chromatography.
Alternative Method :
Analytical Data and Validation
Spectral Characterization
Q & A
Q. What are the critical steps in synthesizing (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Functionalization of the piperidine ring with 6-methoxybenzo[d]thiazole via nucleophilic substitution or coupling reactions under controlled temperatures (60–80°C) and inert atmospheres .
- Step 2 : Introduction of the trifluoromethylpyridinyl group to the piperazine moiety using palladium-catalyzed cross-coupling or Buchwald-Hartwig amination .
- Step 3 : Final coupling of the two intermediates via a carbonyl linkage, often employing EDCI/HOBt or other carbodiimide-based reagents in anhydrous DMF or THF .
Intermediates are characterized using HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm regiochemistry. For example, the methoxy group in benzo[d]thiazole appears as a singlet at δ 3.8–4.0 ppm in ¹H NMR .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : Prioritize ¹H NMR signals for the piperidine C3-H (δ 3.5–4.2 ppm, multiplet) and the trifluoromethylpyridine aromatic protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~550–560) and fragmentation patterns (e.g., loss of CO from the methanone group) .
- IR Spectroscopy : Identify carbonyl stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected shifts in NMR or ambiguous MS fragments?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For instance, HMBC can confirm connectivity between the piperazine nitrogen and the methanone carbonyl .
- Isotopic Labeling : Introduce ¹³C-labeled intermediates to trace unexpected fragmentation in MS .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
Q. What strategies optimize reaction yields during the final coupling step, and how can side products be minimized?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions .
- By-Product Analysis : Employ LC-MS to identify common side products (e.g., dehalogenated pyridine or hydrolyzed methanone). Adjust pH (<7) to prevent hydrolysis .
Q. How can computational modeling predict the compound’s binding affinity for target proteins, and what validation steps are critical?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., kinases or GPCRs). Prioritize hydrogen bonding with the methanone oxygen and π-π stacking with the trifluoromethylpyridine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
